Butyl perbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

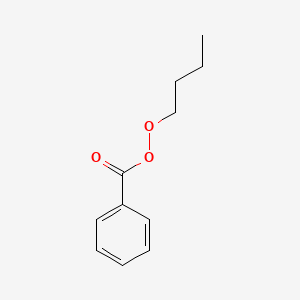

2D Structure

3D Structure

Properties

CAS No. |

13269-61-9 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

butyl benzenecarboperoxoate |

InChI |

InChI=1S/C11H14O3/c1-2-3-9-13-14-11(12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |

InChI Key |

UPIWXMRIPODGLE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOOC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Butyl Perbenzoate

Conventional Synthetic Routes

Traditional methods for synthesizing TBPB have been well-established and are widely cited in chemical literature. These routes typically involve the reaction of common chemical precursors under specific, controlled conditions.

The most standard and widely utilized procedure for preparing tert-Butyl Perbenzoate is the acylation of tert-butyl hydroperoxide (TBHP) with benzoyl chloride. wikipedia.orgatamanchemicals.com This reaction is typically conducted in an alkaline medium. mdpi.commaxapress.com In one common approach, the process involves two main steps: the formation of a salt of TBHP, followed by the reaction with benzoyl chloride. researchgate.net For instance, an aqueous solution of sodium hydroxide (B78521) can be used to deprotonate TBHP, after which benzoyl chloride is added. chemicalbook.com To achieve a virtually quantitative yield, a large excess of tert-butyl hydroperoxide is often employed, and the hydrogen chloride byproduct is removed under a vacuum. wikipedia.orgatamanchemicals.com

Process optimization studies have been conducted to maximize the yield. One such study identified optimal conditions using a two-step process with sodium dodecylbenzene (B1670861) sulfonate as a stabilizer, achieving a yield of 88.93%. mdpi.com Another detailed procedure reports a yield as high as 98.3% by carefully controlling the temperature during the reaction stages. chemicalbook.com

Table 1: Reaction Conditions for Acylation of TBHP with Benzoyl Chloride

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Reactants | tert-Butyl Hydroperoxide, Benzoyl Chloride, Sodium Hydroxide | 70% tert-Butanol, Benzoyl Chloride, 10% Sodium Hydroxide |

| Catalyst/Stabilizer | Sodium dodecylbenzene sulfonate | None specified |

| Temperature | 31.50 °C | 10-20 °C |

| Feeding Time | 22.00 min | Not specified |

| Yield | 88.93% mdpi.com | 98.3% chemicalbook.com |

An alternative conventional method involves the direct synthesis of TBPB from aldehydes and tert-butyl hydroperoxide. mdpi.com This process relies on the C-H oxidation of an aldehyde, such as benzaldehyde (B42025), in the presence of TBHP. mdpi.commaxapress.com A notable example of this route is the Bu₄NI-catalyzed oxidative coupling of aldehydes with TBHP, which can be performed in an aqueous environment at 40 °C. rsc.org This method represents a move towards more atom-economical and base-free conditions compared to the classic acylation route. rsc.org

Tert-butyl peresters, including TBPB, can also be synthesized directly from the corresponding carboxylic acids and tert-butyl hydroperoxide. maxapress.comrsc.org This esterification reaction often requires an activating agent to proceed efficiently. One effective method involves the use of trifluoroacetic anhydride (B1165640) and pyridine (B92270) in a nonaqueous medium at low temperatures (0–5 °C). researchgate.net This approach has been shown to produce nearly quantitative yields of various tert-butyl peroxycarboxylates without the formation of tert-butyl peroxytrifluoroacetate as a byproduct. researchgate.net

Direct Preparation from Aldehydes and tert-Butyl Hydroperoxide in Aqueous Environments

Advanced Synthetic Approaches

More recent research has focused on developing novel synthetic pathways for TBPB that offer advantages such as being metal-free or employing efficient catalytic systems under mild conditions.

A modern, metal-free approach for the synthesis of TBPB has been developed using phenylacetonitrile (B145931) and TBHP as reactants. mdpi.comresearchgate.net This method is conducted under a nitrogen atmosphere and represents an efficient alternative to traditional syntheses. maxapress.commaxapress.com The development of this metal-free process is a significant step towards greener and potentially less contaminated product synthesis. maxapress.com

In contrast to the metal-free approach, a highly efficient copper-catalyzed method has also been established. This procedure involves the oxidative coupling of phenylacetonitrile and TBHP using copper(II) acetate (B1210297) (Cu(OAc)₂) as the catalyst. mdpi.comresearchgate.net A key advantage of this method is that it can be carried out under solvent-free conditions at room temperature, resulting in good to excellent yields in short reaction times. rsc.org

Research into the reaction pathway suggests that the process involves the formation of a benzoyl cyanide intermediate. rsc.orgbeilstein-journals.org The copper catalyst facilitates the reaction, which can be temperature-controlled to selectively produce either tert-butyl peresters at room temperature or benzoic acid derivatives at a higher temperature (80 °C). rsc.org

Table 2: Reported Yields for Copper-Catalyzed Synthesis from Benzyl (B1604629) Cyanides

| Starting Material (Benzyl Cyanide Derivative) | Yield of tert-Butyl Perester |

|---|---|

| Phenylacetonitrile | Good to Excellent rsc.org |

Solvent-Free Synthesis from Benzaldehyde

A green and efficient method for the direct conversion of aryl aldehydes to the corresponding tert-butyl peresters has been developed. researchgate.net This reaction is conducted in the absence of any solvent, utilizing sunlight as a sustainable energy source. researchgate.net In this process, tetrabutylammonium (B224687) iodide (TBAI) acts as a mild organocatalyst, and tert-butyl hydroperoxide (TBHP) serves as the source of the tert-butyl group. researchgate.net

Another approach involves the use of tert-butylperoxy-2-ethylhexanoate (TBPEH) and tert-butyl peroxybenzoate (TBPB) to promote the radical acylation of allyl esters with benzaldehyde. mdpi.com This method is also performed under solvent-free and metal-free conditions, demonstrating excellent atom utilization and chemical selectivity. mdpi.com The reaction is compatible with both electron-donating and halogen groups on the benzaldehyde. mdpi.com

The optimization of reaction conditions for the synthesis of new carbonyl-containing compounds from benzaldehyde and 1-cyanoallyl acetate revealed that the choice of peroxide, solvent, and temperature is critical. mdpi.comnih.gov A solvent-free approach using TBPEH as the initiator showed higher yields compared to other initiators like tert-butyl hydroperoxide (TBHP) and TBPB. mdpi.comnih.gov

Table 1: Optimization of Solvent-Free Synthesis from Benzaldehyde

| Reactants | Initiator | Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde, 1-cyanoallyl acetate | TBPEH | Solvent-free, 110 °C, 30 min | 57% (for 1-cyano-4-oxo-4-phenylbutyl acetate) | mdpi.comnih.gov |

| Aryl aldehydes | TBAI/TBHP | Solvent-free, sunlight | Good to excellent | researchgate.net |

Oxidative Conversion of Benzyl Alcohols with tert-Butyl Hydroperoxide

The conversion of benzyl alcohols into tert-butyl perbenzoates can be achieved using a TBAI/TBHP system. researchgate.netbeilstein-journals.org In this process, TBHP oxidizes TBAI to iodine, which then reacts with a second molecule of TBHP to generate a tert-butylperoxy radical. researchgate.netbeilstein-journals.org Simultaneously, benzyl alcohol is oxidized by TBHP to an aldehyde. researchgate.netbeilstein-journals.org A subsequent hydrogen atom transfer from the aldehyde to a tert-butoxy (B1229062) radical, followed by recombination with the tert-butylperoxy radical, yields the final product. researchgate.netbeilstein-journals.org

The selective oxidation of benzyl alcohol to benzaldehyde can also be accomplished using a mesoporous ceria-zirconia catalyst with tert-butyl hydroperoxide (TBHP) as the oxidant. nih.gov This method provides a green and sustainable route for benzaldehyde synthesis under mild conditions. nih.gov Further oxidation to benzoic acid can occur, especially with an excess of the catalyst. nih.gov

Various catalysts have been investigated for the oxidation of benzyl alcohol with TBHP. For instance, Schiff base complexes of copper, nickel, and cobalt have been studied, with a Ni(II) complex showing effective conversion of benzyl alcohol to benzaldehyde. dergipark.org.tr Dioxomolybdenum(VI) Schiff base complexes have also been used for the selective oxidation of primary and secondary alcohols under solvent-free conditions at room temperature. researchgate.net

Table 2: Catalytic Systems for Oxidative Conversion of Benzyl Alcohols

| Catalyst | Oxidant | Conditions | Product | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| TBAI | TBHP | - | tert-Butyl Perbenzoate | - | researchgate.netbeilstein-journals.org |

| Ceria-Zirconia | TBHP | 90 °C, 4 h | Benzaldehyde | 98.4% yield | nih.gov |

| Ni(II) Schiff Base Complex | TBHP | 90 °C, 1 h, DMF | Benzaldehyde | 95% conversion | dergipark.org.tr |

| Dioxomolybdenum(VI) Schiff Base Complex | TBHP | Room temperature, solvent-free | Benzaldehyde | High yield | researchgate.net |

Process Optimization and Green Chemistry Integration in Butyl Perbenzoate Synthesis

The integration of green chemistry principles and process optimization is crucial for the sustainable synthesis of tert-butyl perbenzoate. This includes the investigation of catalytic systems, the use of advanced reactor technology, and the optimization of multi-step synthetic routes.

Investigation of Catalytic Systems and Reaction Conditions

The synthesis of tert-butyl perbenzoates from phenylacetonitriles and TBHP has been achieved at room temperature without a solvent, using copper(II) acetate as a catalyst. beilstein-journals.org This method represents a significant advancement in green synthesis. beilstein-journals.org Similarly, the Kharasch-Sosnovsky oxidation, which is the allylic oxidation of alkenes, utilizes catalytic amounts of copper(I) bromide to produce allylic benzoates from alkenes and TBPB with yields between 71% and 80%. atamanchemicals.comwikipedia.orgatamanchemicals.com A modification of this reaction employs copper(II) trifluoromethanesulfonate (B1224126) as the catalyst. atamanchemicals.comwikipedia.orgatamanchemicals.com

The choice of catalyst and reaction conditions significantly impacts the product distribution. For example, in the copper-catalyzed reaction of quinoxalin-2(1H)-ones with styrenes and TBPB, CuCl was found to give the highest yield of the desired product compared to other copper salts and metal chlorides. thieme-connect.com

The decomposition products of TBPB are influenced by the reaction environment. The main decomposition products include carbon dioxide, acetone (B3395972), methane, tert-butanol, benzoic acid, and benzene (B151609). wikipedia.orgatamanchemicals.com Amines, metal ions, and strong acids or bases can accelerate this decomposition. wikipedia.orgatamanchemicals.com

Application of Microreactor Technology for Continuous Flow Synthesis

Microreactor technology offers a safer and more efficient alternative to traditional batch processes for the synthesis of organic peroxides. repec.orgresearchgate.net A study comparing semi-batch and microreactor modes for the synthesis of TBPB found that the microreactor process had a lower hazard class. repec.orgresearchgate.net The optimal conditions for TBPB synthesis in a plate microreactor have been explored, demonstrating the potential for improved intrinsic safety in the process design. repec.orgresearchgate.net

Continuous-flow synthesis in a microreaction system has been successfully applied to the production of tert-butyl hydroperoxide and tert-butyl peroxybenzoate. ablesci.comdntb.gov.ua This approach allows for precise control over reaction parameters, leading to high efficiency and improved safety, especially for hazardous reactions. acs.org The small liquid holdup and excellent heat transfer characteristics of microreactors significantly reduce the risk of runaway reactions. google.com

Optimization of Two-Step Synthetic Processes

The synthesis of tert-butyl perbenzoate is often carried out as a two-step process. One common method involves the acylation of tert-butyl hydroperoxide with benzoyl chloride. atamanchemicals.comwikipedia.orgatamanchemicals.com A study optimized this two-step process using a Box-Behnken design approach, achieving a TBPB yield of 88.93%. repec.orgresearchgate.netmdpi.com The optimized conditions were a temperature of 31.50 °C, a feeding time of 22.00 min, and a NaOH concentration of 15%. repec.orgresearchgate.netmdpi.com This process used sodium dodecylbenzene sulfonate as a stabilizer. repec.orgresearchgate.netmdpi.com

Another two-step process involves the initial preparation of a sodium salt of tert-butyl hydroperoxide, followed by condensation with benzoyl chloride. google.com The reaction temperature for the condensation step is kept below 20 °C. google.com A different approach for producing tert-butyl p-tert-butylperbenzoate involves reacting 4-tertiarybutyl benzoic acid chloride with an alkaline solution of a tertiary-butyl peroxide salt at a temperature between 40° and 45°C. google.com

The reaction mechanism for the two-step synthesis of TBPB involves the reaction of TBHP with NaOH to form sodium tert-butyl peroxide, which then reacts with benzoyl chloride to produce TBPB. researchgate.net

Table 3: Optimization of Two-Step Synthesis of TBPB

| Step 1 Reactants | Step 2 Reactants | Stabilizer/Catalyst | Optimized Conditions | Yield | Reference |

|---|---|---|---|---|---|

| NaOH, TBHP | Benzoyl Chloride | Sodium dodecylbenzene sulfonate | 31.50 °C, 22.00 min feeding time, 15% NaOH | 88.93% | repec.orgresearchgate.netmdpi.com |

| tert-butyl hydroperoxide, NaOH | Benzoyl Chloride | - | <20 °C | - | google.com |

| 4-tertiarybutyl benzoic acid chloride | Alkaline solution of tertiary-butyl peroxide salt | Surfactant (optional) | 40-45 °C | 87% | google.com |

Decomposition Kinetics and Mechanistic Pathways of Butyl Perbenzoate

Fundamental Decomposition Mechanisms

The decomposition of tert-butyl perbenzoate is initiated by the cleavage of the weak oxygen-oxygen peroxide bond. cdnsciencepub.comresearchgate.net This initial step dictates the subsequent reaction pathways and the formation of various radical species.

The primary step in the thermal decomposition of tert-butyl perbenzoate is the homolytic cleavage of the O-O bond. cdnsciencepub.comresearchgate.netmaxapress.comacs.org This bond is significantly weaker than other covalent bonds within the molecule, making it the most likely point of initial fragmentation upon heating. acs.orgmdpi.com The rate of this decomposition is temperature-dependent, with a half-life of 10 hours at 104°C, one hour at 124°C, and one minute at 165°C. atamanchemicals.comwikipedia.org The self-accelerating decomposition temperature (SADT), the lowest temperature at which self-accelerating decomposition can occur, is approximately 60°C for the pure substance. atamanchemicals.comwikipedia.org

The decomposition process is exothermic, meaning it releases heat, which can lead to a runaway reaction if not properly controlled. maxapress.comscientific.netresearchgate.net Studies using differential scanning calorimetry (DSC) show that TBPB exhibits an exothermic decomposition peak, and the onset temperature of this exotherm is influenced by the heating rate. maxapress.comresearchgate.netdoi.org

Table 1: Half-Life of Tert-Butyl Perbenzoate at Various Temperatures atamanchemicals.comwikipedia.org

| Temperature | Half-Life |

| 104°C | 10 hours |

| 124°C | 1 hour |

| 165°C | 1 minute |

This table illustrates the inverse relationship between temperature and the stability of tert-butyl perbenzoate.

The reaction can be represented as: C₆H₅C(O)OOC(CH₃)₃ → C₆H₅C(O)O• + •OC(CH₃)₃

These highly reactive radical intermediates are central to the subsequent chemical transformations that occur during the decomposition of TBPB. cdnsciencepub.comresearchgate.net

Competitive Radical Reactions

Following their formation, the benzoyloxy and tert-butoxy (B1229062) radicals engage in a series of competitive reactions, which ultimately determine the final product distribution. cdnsciencepub.comresearchgate.net These reactions include decarboxylation, hydrogen abstraction, and β-scission. cdnsciencepub.comresearchgate.netnih.gov

The decarboxylation reaction is as follows: C₆H₅C(O)O• → C₆H₅• + CO₂

The resulting phenyl radical is highly reactive and can participate in further reactions.

Both the benzoyloxy and tert-butoxy radicals can abstract a hydrogen atom from a suitable donor, such as the solvent in which the decomposition is carried out. cdnsciencepub.comresearchgate.netcdnsciencepub.com For the benzoyloxy radical, this leads to the formation of benzoic acid. cdnsciencepub.comcdnsciencepub.com For the tert-butoxy radical, hydrogen abstraction results in the formation of tert-butanol. cdnsciencepub.comrsc.org

The general reactions are: C₆H₅C(O)O• + RH → C₆H₅C(O)OH + R• (CH₃)₃CO• + RH → (CH₃)₃COH + R• (where RH represents a hydrogen donor)

The relative rates of hydrogen abstraction versus other radical reactions are influenced by the nature of the solvent and the temperature. cdnsciencepub.compublish.csiro.au For example, in a solvent like cumene, the benzoyloxy radical can either decarboxylate or abstract a hydrogen atom from cumene. cdnsciencepub.com The reactivity of the tert-butoxy radical in hydrogen abstraction has been studied with a variety of hydrocarbons. cdnsciencepub.comrsc.orgresearchgate.net

The tert-butoxy radical ((CH₃)₃CO•) can undergo a fragmentation reaction known as β-methyl scission. nih.govnih.gov In this unimolecular process, the radical breaks down into acetone (B3395972) and a methyl radical (•CH₃). nih.govrsc.org This reaction competes with hydrogen abstraction by the tert-butoxy radical. publish.csiro.auprinceton.edu

The β-scission reaction is: (CH₃)₃CO• → (CH₃)₂C=O + •CH₃

The ratio of β-scission to hydrogen abstraction is sensitive to the solvent polarity and temperature. publish.csiro.auacs.org The activation energy for the β-scission of the tert-butoxy radical is reduced in the presence of certain metal catalysts, making the formation of methyl radicals more favorable even at lower temperatures. mdpi.com The methyl radicals formed can then participate in subsequent reactions. nih.gov

Table 2: Major Decomposition Products of Tert-Butyl Perbenzoate wikipedia.org

| Product | Chemical Formula |

| Carbon Dioxide | CO₂ |

| Acetone | (CH₃)₂C=O |

| Methane | CH₄ |

| tert-Butanol | (CH₃)₃COH |

| Benzoic Acid | C₆H₅COOH |

| Benzene (B151609) | C₆H₆ |

This table summarizes the primary stable molecules formed from the various radical reaction pathways during the decomposition of tert-butyl perbenzoate.

Hydrogen Abstraction from Solvent by Radicals

Kinetic Studies of Butyl Perbenzoate Decomposition

The study of the decomposition kinetics of tert-butyl perbenzoate (TBPB) is crucial for understanding its thermal stability and reactivity. researchgate.net TBPB is an organic peroxide containing a peroxide bond (-O-O-) that is highly susceptible to cleavage from heat, impact, or friction, which can lead to thermal decomposition and potentially hazardous situations like fires or explosions. maxapress.comresearchgate.net The decomposition process is exothermic, releasing significant amounts of heat. researchgate.netmaxapress.com

Determination of Apparent Activation Energy (Ea)

The apparent activation energy (Ea) is a key kinetic parameter that quantifies the energy barrier that must be overcome for the decomposition reaction to occur. researchgate.netmaxapress.com A lower Ea value suggests a greater thermal hazard. doi.org Various analytical techniques, including differential scanning calorimetry (DSC), thermogravimetric analysis (TG), and accelerating rate calorimetry (ARC), are employed to study the thermal decomposition and calculate these kinetic parameters. doi.orgresearchgate.netresearchgate.net

Isoconversional (model-free) methods are widely used to determine the apparent activation energy (Ea) without assuming a specific reaction model. maxapress.commaxapress.com These methods analyze data from thermal analysis experiments conducted at multiple heating rates. researchgate.net

Commonly applied isoconversional methods for studying TBPB decomposition include the Kissinger-Akahira-Sunose (KAS), Flynn-Wall-Ozawa (FWO), Starink, and Friedman methods. researchgate.netmaxapress.comresearchgate.netnais.net.cn The KAS, FWO, and Starink methods are integral methods that involve plotting functions of the heating rate (β) and temperature (T) at various conversion levels (α) to determine Ea from the slope of the resulting lines. maxapress.comresearchgate.netmaxapress.com

Other studies have also utilized these kinetic models. researchgate.netresearchgate.net For instance, the Ozawa and Friedman methods have been used to compute kinetic parameters for TBPB. researchgate.net The Friedman method is a differential isoconversional method. sci-hub.se The consistency in Ea estimates from these multiple approaches provides confidence in the results. doi.org

Table 1: Apparent Activation Energy (Ea) of TBPB Decomposition using Isoconversional Methods

| Method | Average Ea (kJ/mol) | Source |

|---|---|---|

| Kissinger-Akahira-Sunose (KAS) | 96.80 | maxapress.com, maxapress.com |

| Flynn-Wall-Ozawa (FWO) | 98.72 | maxapress.com, maxapress.com |

| Starink | 97.14 | maxapress.com, maxapress.com |

Influence of Temperature and Heating Rate on Decomposition

Temperature and heating rate (β) are critical factors that significantly influence the decomposition of TBPB. maxapress.comdoi.org Thermal analysis experiments, such as DSC, show that TBPB undergoes exothermic decomposition in a temperature range of approximately 100–210 °C. maxapress.comresearchgate.netmaxapress.com As the heating rate increases, the exothermic curves shift to higher temperatures. maxapress.comresearchgate.netmaxapress.com This indicates that with faster heating, the material begins to decompose at a higher temperature.

The onset temperature (To) and peak temperature (Tp) of decomposition are directly correlated with the heating rate (β). doi.org Studies using DSC at heating rates from 2.0 to 10.0 °C/min have confirmed this trend. maxapress.com The half-life of TBPB, the time it takes for 50% of the compound to decompose, is highly temperature-dependent. atamanchemicals.comwikipedia.org For example, the half-life is 10 hours at 104 °C, one hour at 124 °C, and one minute at 165 °C. atamanchemicals.comwikipedia.org This demonstrates the compound's increasing instability at elevated temperatures. nouryon.com

Solvent Effects on Decomposition Kinetics

The solvent environment has a pronounced effect on the decomposition kinetics of tert-butyl perbenzoate. acs.org The decomposition rate varies significantly depending on the type of solvent used. acs.orgsigmaaldrich.com

Table 2: Effect of Solvent on TBPB Decomposition

| Solvent Type | Relative Decomposition Rate | Activation Energy (Ea) |

|---|---|---|

| Aromatic | Slower, consistent rates | ~34 kcal/mol |

Effect of Impurities on Decomposition Kinetics

The decomposition of tert-butyl perbenzoate can be accelerated by the presence of various impurities, even in low concentrations. atamanchemicals.comwikipedia.orgatamankimya.com Contaminants such as strong acids, bases, amines, and metal ions can significantly lower the thermal stability of the perester. atamanchemicals.comwikipedia.orgatamankimya.com This catalytic effect increases the risk of a runaway thermal reaction. researchgate.net

Inorganic Impurities (e.g., Acids, Alkalis, Metal Ions)

The presence of inorganic impurities such as acids, alkalis, and metal ions can significantly influence the decomposition kinetics of tert-butyl peroxybenzoate, often accelerating the rate of decomposition. atamanchemicals.comatamanchemicals.comwikipedia.orgataman-chemicals.comatamankimya.com This acceleration can have profound implications for the storage, handling, and application of TBPB, potentially leading to thermal runaway reactions if not properly managed. researchgate.net

Strong acids and bases are known to catalyze the decomposition of organic peroxides. atamanchemicals.comatamanchemicals.comwikipedia.org For instance, the presence of acids can lead to heterolytic cleavage of the peroxide bond, a different pathway than the typical homolytic cleavage that produces free radicals. Research on analogous peroxides, such as tert-butyl peroxy-3,5,5-trimethylhexanoate (TBPTMH), provides insight into these effects. In one study, the addition of sulfuric acid (H₂SO₄) and sodium hydroxide (B78521) (NaOH) to TBPTMH was found to lower the onset temperature of decomposition and alter the activation energy, indicating an increased thermal hazard. nih.govmdpi.comsemanticscholar.org The addition of H₂SO₄ and NaOH reduced the activation energy (Ea) of TBPTMH, signifying an accelerated decomposition. nih.govmdpi.comsemanticscholar.org

The following table, based on data for the analogous compound tert-butyl peroxy-3,5,5-trimethylhexanoate (TBPTMH), illustrates the potential impact of acidic and alkaline impurities on peroxide decomposition kinetics. nih.govmdpi.comsemanticscholar.org

| System | Onset Temperature (T₀) in °C | Peak Temperature (Tₚ) in °C | Heat of Decomposition (ΔH) in J/g | Activation Energy (Ea) in kJ/mol |

|---|---|---|---|---|

| Pure TBPTMH | 118.31 | 150.38 | 687.42 | 132.49 |

| TBPTMH + H₂SO₄ | 112.54 | 148.88 | 751.49 | 116.36 |

| TBPTMH + NaOH | 117.86 | 149.74 | 686.44 | 118.24 |

Metal ions, particularly those of transition metals like copper, can also act as powerful catalysts for the decomposition of TBPB. atamanchemicals.comatamanchemicals.comwikipedia.org The Kharasch-Sosnovsky oxidation, for example, utilizes catalytic amounts of copper(I) bromide for the allylic oxidation of alkenes with TBPB. atamanchemicals.comwikipedia.org In this reaction, the copper ion facilitates the decomposition of the perester. Similarly, mixtures of copper(I) and copper(II) salts are used to promote the oxidation of oxazolines and thiazolines with TBPB. atamanchemicals.comatamankimya.com The presence of palladium salts can also influence the reaction pathways, leading to either alkenylation or benzoyloxylation of aromatic compounds. atamanchemicals.comatamankimya.com

Ionic Liquids as Modifiers of Thermal Decomposition

Ionic liquids (ILs) have been investigated as potential modifiers for the thermal decomposition of organic peroxides due to their unique properties, such as low volatility, high thermal stability, and tunable solvent characteristics. researchgate.netresearchgate.netacs.org Studies have shown that ionic liquids can influence the decomposition kinetics of tert-butyl peroxybenzoate.

In a study investigating the effects of 1-propyl-3-methylimidazolium iodide ([PMIM][I]) and 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]) on the thermal decomposition of TBPB, it was found that both ionic liquids altered the decomposition characteristics. researchgate.netresearchgate.net The addition of these ionic liquids affected the onset exothermic temperature and the heat of decomposition. ataman-chemicals.comresearchgate.netresearchgate.net The study computed kinetic parameters such as the activation energy using isoconversional methods to assess the thermal hazard. researchgate.net

The interaction between the ionic liquid and the peroxide can either stabilize or destabilize the TBPB, depending on the nature of the cation and anion of the ionic liquid. This modification of the decomposition pathway can be beneficial in controlling the initiation rate in polymerization reactions or in enhancing the safety of peroxide handling. The following table summarizes the findings from a study on the effect of these two ionic liquids on TBPB decomposition. researchgate.netresearchgate.net

| Ionic Liquid Additive | Effect on Decomposition | Noted Kinetic Parameter Changes |

|---|---|---|

| 1-Propyl-3-methylimidazolium iodide ([PMIM][I]) | Alters thermal decomposition characteristics | Changes in onset exothermic temperature and heat of decomposition |

| 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) | Alters thermal decomposition characteristics | Changes in onset exothermic temperature and heat of decomposition |

Decomposition Product Analysis and Characterization

The analysis and characterization of the decomposition products of tert-butyl peroxybenzoate are crucial for understanding the reaction mechanism and for assessing the potential byproducts in industrial applications.

Identification of Primary and Secondary Decomposition Products (e.g., Carbon Dioxide, Acetone, Methane, tert-Butanol, Benzoic Acid, Benzene)

The thermal decomposition of tert-butyl peroxybenzoate yields a range of primary and secondary products. The primary step is the homolytic cleavage of the oxygen-oxygen bond, which forms a benzoyloxy radical and a tert-butoxy radical. These highly reactive radicals then undergo further reactions, leading to the formation of stable end products.

The main decomposition products of tert-butyl peroxybenzoate are widely reported to be carbon dioxide, acetone, methane, tert-butanol, benzoic acid, and benzene. atamanchemicals.comatamanchemicals.comwikipedia.orgataman-chemicals.comatamankimya.com

The formation of these products can be explained by the following reaction pathways:

Benzoyloxy radical: This radical can abstract a hydrogen atom from a solvent or another molecule to form benzoic acid . cdnsciencepub.com Alternatively, it can undergo decarboxylation to produce a phenyl radical and carbon dioxide . The phenyl radical can then abstract a hydrogen atom to form benzene . atamanchemicals.comwikipedia.orgataman-chemicals.com The formation of benzene is a notable consideration in applications where its presence is undesirable, such as in polymers for food packaging. atamanchemicals.comwikipedia.orgataman-chemicals.comatamankimya.com

tert-Butoxy radical: This radical can undergo a β-scission to yield acetone and a methyl radical. nih.gov The methyl radical can then abstract a hydrogen atom to form methane . Alternatively, the tert-butoxy radical can abstract a hydrogen atom to form tert-butanol . blitchem.com

The relative yields of these products can vary depending on the reaction conditions, such as temperature, pressure, and the nature of the solvent.

The following table lists the major decomposition products of tert-butyl peroxybenzoate.

| Product | Chemical Formula | Formation Pathway |

|---|---|---|

| Carbon Dioxide | CO₂ | Decarboxylation of the benzoyloxy radical |

| Acetone | C₃H₆O | β-scission of the tert-butoxy radical |

| Methane | CH₄ | Hydrogen abstraction by the methyl radical (from acetone formation) |

| tert-Butanol | C₄H₁₀O | Hydrogen abstraction by the tert-butoxy radical |

| Benzoic Acid | C₇H₆O₂ | Hydrogen abstraction by the benzoyloxy radical |

| Benzene | C₆H₆ | Hydrogen abstraction by the phenyl radical (from decarboxylation) |

Radical Chemistry and Reactivity of Butyl Perbenzoate

Role as a Radical Initiator in Organic Transformations

The fundamental characteristic of tert-butyl peroxybenzoate is its capacity to generate free radicals upon thermal decomposition. atamanchemicals.com The relatively weak oxygen-oxygen bond in the peroxy linkage (–O–O–) facilitates this process. atamanchemicals.com At elevated temperatures, TBPB decomposes to produce reactive radical species, which can then initiate a variety of chemical reactions. atamanchemicals.comwikipedia.org This property is extensively utilized in polymer chemistry for initiating the polymerization of monomers like ethylene (B1197577), vinyl chloride, styrene (B11656), and acrylic esters to form commercially important polymers. atamanchemicals.comatamankimya.com

Beyond polymerization, TBPB serves as a radical source in numerous organic synthesis applications. atamanchemicals.com It is employed in reactions involving the transformation of relatively inert hydrocarbon bonds into more functionalized species. atamanchemicals.com The predictable kinetics and clean decomposition profile of TBPB make it a valuable tool for mechanistic studies investigating radical pathways and oxidative transformations. atamanchemicals.com

The decomposition of tert-butyl peroxybenzoate can be accelerated by the presence of amines, metal ions, strong acids and bases, and strong reducing and oxidizing agents, even at low concentrations. atamanchemicals.com The primary decomposition products include carbon dioxide, acetone (B3395972), methane, tert-butanol, benzoic acid, and benzene (B151609). atamanchemicals.comatamanchemicals.com

C-H Functionalization Reactions

A significant application of tert-butyl peroxybenzoate in modern synthetic organic chemistry is its use as an oxidizing agent and radical generator for C-H functionalization reactions. atamanchemicals.com This powerful method allows for the selective activation and transformation of otherwise inert C-H bonds into valuable functional groups such as alcohols, ketones, and esters. atamanchemicals.com

The activation of C-H bonds using TBPB typically involves a radical-mediated pathway. The tert-butoxy (B1229062) radical, generated from the decomposition of TBPB, can abstract a hydrogen atom from a hydrocarbon, creating a carbon-centered radical. acs.org This radical intermediate can then undergo further reactions to introduce a new functional group. This approach is particularly useful in the late-stage functionalization of complex molecules, enabling the synthesis of new derivatives with potentially improved properties. atamanchemicals.com

Tert-butyl peroxybenzoate is also employed in oxidative coupling reactions, where it can act as a hydrogen acceptor or an oxidant to facilitate the joining of two different molecular fragments. atamanchemicals.comatamankimya.com For instance, under palladium salt catalysis, TBPB can be used as a hydrogen acceptor for the alkenylation of aromatics like benzene and furans with olefins. atamankimya.comatamanchemicals.com In the absence of palladium catalysts, it can lead to the benzoxylation of aromatics. atamankimya.comatamanchemicals.com These reactions provide a means to form new carbon-carbon bonds under relatively mild conditions. atamanchemicals.com

One of the key applications of TBPB is the selective oxidation of allylic and benzylic C-H bonds, which are inherently more reactive than other C-H bonds in a molecule. atamanchemicals.com This selectivity allows for the conversion of these positions into C-O bonds, yielding allylic or benzylic alcohols, aldehydes, or ketones. atamanchemicals.com This method is valuable for synthesizing fine chemicals and pharmaceutical intermediates. atamanchemicals.com A notable example is the formation of 3-benzoyloxycyclohexene from cyclohexene (B86901) using TBPB in the presence of catalytic copper(I) bromide, a reaction known as the Kharasch-Sosnovsky oxidation. wikipedia.orgatamankimya.com

Oxidative Coupling Reactions

Metal-Catalyzed Radical Reactions

The reactivity of tert-butyl peroxybenzoate can be significantly enhanced and controlled through the use of metal catalysts. atamanchemicals.com Transition metals like copper, iron, and manganese are often used in conjunction with TBPB to mediate a variety of radical reactions. atamanchemicals.com

Copper catalysts are particularly prominent in reactions involving tert-butyl peroxybenzoate. The Kharasch-Sosnovsky reaction is a classic example, involving the copper-catalyzed allylic oxidation of olefins to form allylic esters. wikipedia.orgpku.edu.cn In this reaction, a copper(I) salt catalyzes the reaction between an alkene and TBPB, leading to the formation of an allylic benzoate (B1203000). wikipedia.orgatamankimya.com The reaction is believed to proceed through a radical mechanism where a copper(I)-perester complex undergoes homolytic cleavage to form a tert-butoxyl radical and a copper(II) species. wikipedia.org This reaction has been a cornerstone for allylic functionalization and has been adapted for asymmetric synthesis through the use of chiral ligands. researchgate.netwikipedia.org

The following table summarizes selected examples of the Kharasch-Sosnovsky reaction:

| Alkene | Catalyst | Product | Yield | Reference |

| Cyclohexene | Copper(I) bromide | 3-Benzoyloxycyclohexene | 71-80% | wikipedia.orgatamankimya.com |

| Acyclic olefins | Copper(II) trifluoromethanesulfonate (B1224126) | Allylic benzoates | up to 80% | wikipedia.orgatamankimya.com |

| Cyclopentene | Copper(I) triflate / bisoxazoline ligand | (S)-2-Cyclopentenyl benzoate | 61% (84% ee) | researchgate.net |

Beyond allylic oxidation, copper catalysis with TBPB is also utilized in oxidative cross-coupling reactions. atamanchemicals.com These reactions enable the coupling of different molecular fragments, such as aryl or alkyl groups, to various nucleophilic centers. atamanchemicals.com For instance, copper-catalyzed systems can facilitate the C-N cross-coupling of phenylboronic acids with amines, with TBPB acting as the oxidant. researchgate.net These copper-catalyzed methods often present a more sustainable alternative to traditional palladium-catalyzed cross-coupling reactions. atamanchemicals.com

Iron-Catalyzed Reactions (e.g., Perfluoroalkylarylation)

Iron catalysis in conjunction with tert-butyl peroxybenzoate enables a range of important transformations, including carboazidation and perfluoroalkylarylation reactions. researchgate.net TBPB serves as an efficient precursor for oxidative radical relay processes. researchgate.net In these reactions, TBPB is believed to initiate the process by generating a methyl radical. nih.govacs.orgfigshare.com

A notable application is the iron-catalyzed three-component perfluoroalkylarylation of styrenes with alkyl halides and arenes. nih.govacs.orgfigshare.com The reaction is initiated by the combination of TBPB and an iron catalyst, which leads to the formation of alkyl radicals from alkyl halides via a halogen atom transfer mechanism. nih.govacs.orgfigshare.com These alkyl radicals then add to the styrene, ultimately resulting in the formation of structurally diverse 1,1-diaryl fluoro-substituted alkanes. nih.govacs.org This method is valued for its broad compatibility with various perfluoroalkyl and non-perfluoroalkyl halides and its excellent tolerance of different functional groups. acs.org

Similarly, iron catalysis facilitates the carboazidation of both alkenes and alkynes using TBPB. researchgate.net This approach has proven successful for a wide array of alkenes under mild conditions and is also applicable to aryl alkynes, which are typically challenging substrates for such transformations. researchgate.net The process allows for the synthesis of various valuable compounds, including amino acid precursors and fluoroalkylated vinyl azides. researchgate.net The reaction between iododifluoroketones and TMSN3, catalyzed by iron, also utilizes TBPB to generate a methyl radical, which facilitates a halogen atom transfer (XAT) process to form a gem-difluoromethylenyl radical. rsc.org

Palladium-Catalyzed Reactions (e.g., C-H Amination, Alkenylation)

Palladium catalysts, in combination with tert-butyl peroxybenzoate, are effective for various C-H functionalization reactions, including amination and alkenylation. wikipedia.orgnih.gov TBPB often acts as an oxidant or a hydrogen acceptor in these transformations. wikipedia.orgatamankimya.com

An efficient method for the synthesis of indolines involves the palladium-catalyzed C-H amination of phenethylamine (B48288) derivatives, with TBPB serving as the oxidant. ablesci.com This approach demonstrates good tolerance for a diverse range of functional groups on the phenethylamine substrate. ablesci.com

In the realm of C-H alkenylation, palladium catalysis enables the oxidative coupling of aromatics like benzene and furans with olefins. wikipedia.orgatamankimya.com In this context, TBPB functions as a hydrogen acceptor. wikipedia.orgatamankimya.com It has been noted that in the absence of the palladium catalyst, benzoxylation of the aromatic ring can occur instead. wikipedia.orgatamankimya.com A specific example is the direct 5-alkenylation of uridine (B1682114) and 2'-deoxyuridine, which can be achieved with catalytic Pd(OAc)₂ and TBPB in acetonitrile (B52724), albeit in modest yields. mdpi.com While some C-H alkenylation of uracils have been achieved with stoichiometric amounts of palladium, a report has described a catalytic version using TBPB as the reoxidant. nih.gov

The combination of Pd(OAc)₂ and bidentate nitrogen ligands has been explored for the benzoylation of allylic C-H bonds in alkenes like 1-decene, using TBPB as both the oxidant and the source of the benzoate group. nih.gov The catalyst derived from Pd(OAc)₂ and 4,5-diazafluorenone was found to be particularly effective for this transformation. nih.gov

Manganese-Catalyzed Reactions

Manganese catalysts are employed in conjunction with tert-butyl peroxybenzoate for several oxidative transformations. arkat-usa.orgrsc.org TBPB typically functions as the oxidant in these reactions.

One significant application is the manganese-catalyzed oxidative carboazidation of acrylamides, which leads to the synthesis of various azido (B1232118) oxindoles in good yields. rsc.org In this process, TBPB is the chosen oxidant. rsc.org A proposed catalytic cycle involves Mn(II)/Mn(IV)/Mn(III) species. rsc.org This reaction system is noted for its high tolerance of various functional groups. rsc.org

Manganese catalysis is also effective for the diazidation of alkenes. arkat-usa.org In a study using styrene as a model substrate, TBPB was found to be a crucial oxidant for the reaction to proceed, with other oxidants like benzoyl peroxide proving ineffective. arkat-usa.org The reaction conditions are mild and not sensitive to oxygen or moisture. arkat-usa.org

Specific Organic Synthesis Applications

Beyond its role in metal-catalyzed processes, tert-butyl peroxybenzoate is a key reagent in several specific organic synthesis applications, demonstrating its versatility.

α-Methylation of 1,3-Dicarbonyl Compounds

A direct α-methylation of 1,3-dicarbonyl compounds has been developed using tert-butyl peroxybenzoate (TBPB). smolecule.comataman-chemicals.comacs.orgnih.gov In this reaction, TBPB uniquely serves a dual role as both the methyl source and the radical initiator. smolecule.comataman-chemicals.comacs.orgnih.gov This method provides α-methyl derivatives in moderate to good yields and is considered a valuable alternative to traditional α-methylation techniques that use methyl iodide. smolecule.comnih.gov The process is promoted by TBPB and is believed to proceed via a radical mechanism. smolecule.comresearchgate.net

Amidation of Ammonia (B1221849) and Amines

Tert-butyl peroxybenzoate can be used for the N-benzoylation of ammonia and various amines to produce primary, secondary, and tertiary amides. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com This transformation proceeds smoothly under catalyst- and solvent-free conditions, offering excellent yields. organic-chemistry.orgorganic-chemistry.orgthieme-connect.comresearchgate.net TBPB has been shown to be a highly efficient and chemoselective benzoylating agent, particularly for aliphatic amines, even in the presence of less reactive aromatic amines or hydroxyl groups. ataman-chemicals.comorganic-chemistry.orgorganic-chemistry.orgresearchgate.net

α-C-H Cyanation of Various Substrates

A mild protocol for the α-C-H cyanation of a range of substrates, including tertiary aliphatic, benzylic, and aniline-type compounds, has been developed. organic-chemistry.org This method is notable for its tolerance of a wide variety of functional groups such as heterocycles, ketones, amides, olefins, and alkynes. organic-chemistry.org The reaction's compatibility with functionalities that typically react with free radicals suggests a potentially alternative reaction pathway. organic-chemistry.org

Radical-Promoted Decarboxylation for Phosphorylation

Butyl perbenzoate is an effective initiator for radical-mediated phosphorylation reactions, particularly those proceeding via a decarboxylative pathway. In this strategy, an aliphatic carboxylic acid is converted into a corresponding organophosphorus compound. The reaction mechanism is initiated by the thermal decomposition of this compound. The generated tert-butoxyl radical abstracts a hydrogen atom from the O-H group of the carboxylic acid, producing a carboxyl radical (RCOO•). This species is unstable and rapidly undergoes decarboxylation to yield an alkyl radical (R•). This alkyl radical is then trapped by a phosphorus(III) reagent, such as a trialkyl phosphite (B83602) or diarylphosphine oxide, to form the C-P bond.

A prominent example is the copper-catalyzed decarboxylative phosphorylation of aliphatic carboxylic acids. In this process, this compound acts as both the radical initiator and the terminal oxidant. The key steps involve:

Generation of the tert-butoxyl radical from this compound.

Formation of an alkyl radical (R•) via decarboxylation of the parent carboxylic acid.

Addition of the alkyl radical to a dialkyl H-phosphonate.

Oxidation of the resulting intermediate by the Cu(II) catalyst, which is regenerated by this compound, to afford the final phosphate (B84403) product.

This method provides a direct route to convert readily available carboxylic acids into valuable alkylphosphonates, bypassing the need for pre-functionalized alkyl halides.

Atom Transfer Radical Addition (ATRA)

Atom Transfer Radical Addition (ATRA) is a fundamental process for forming carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent radical initiator for these chain reactions. In a typical ATRA process, a radical generated from the initiator abstracts a transferable atom (commonly a halogen like Br or I) from an addition precursor (e.g., bromotrichloromethane). This generates a new carbon-centered radical (e.g., •CCl₃), which subsequently adds across an unsaturated bond, such as in an alkene or alkyne. The resulting adduct radical then propagates the chain by abstracting a halogen atom from another molecule of the precursor, yielding the final product and regenerating the carbon-centered radical.

This compound is favored in these reactions due to its suitable decomposition temperature, which allows for controlled initiation without promoting unwanted side reactions. Its role is strictly to initiate the radical chain; it is typically used in catalytic amounts (1-10 mol%). The efficiency of the ATRA reaction is highly dependent on the chain length, with longer chains being more synthetically efficient. This compound helps maintain a steady, low concentration of radicals, which is crucial for minimizing radical-radical termination events and favoring the desired chain propagation sequence.

Oxidative Cascade Cyclization for Heterocycle Synthesis

This compound has emerged as a powerful oxidant and radical initiator in oxidative cascade reactions for the synthesis of complex heterocyclic structures. In these processes, this compound is used in stoichiometric amounts to drive the reaction forward. The transformation typically begins with the generation of a radical on an acyclic substrate, which then undergoes a sequence of intramolecular cyclization and oxidation steps.

For instance, this compound can mediate the synthesis of substituted quinolines from N-aryl cinnamamides. The proposed mechanism involves the following cascade:

this compound initiates the formation of a radical on the substrate.

An intramolecular 6-endo-trig cyclization occurs, where the generated radical attacks the aryl ring.

The resulting cyclohexadienyl radical intermediate undergoes oxidation, facilitated by another equivalent of a radical species derived from this compound.

This oxidation step leads to rearomatization and formation of the stable quinoline (B57606) core.

This strategy leverages the dual role of this compound as both an initiator and an oxidant to construct polycyclic aromatic systems from simple, linear precursors in a single synthetic operation.

Formal Cycloaddition Reactions (e.g., [4+1] Cycloaddition)

Beyond linear additions and cyclizations, this compound facilitates formal cycloaddition reactions that proceed through stepwise radical mechanisms rather than concerted pericyclic pathways. A notable example is the radical-mediated [4+1] annulation for the synthesis of five-membered rings.

In one such application, this compound is used to synthesize sulfonyl-containing heterocycles. The reaction between a 1,3-diene and a source of sulfur dioxide (e.g., DABCO·(SO₂)₂) can be initiated to form five-membered cyclic sulfones. While this specific reaction often uses AIBN, the principle extends to this compound-initiated systems where a radical process mimics a cycloaddition.

A more direct example of this compound's role is in the formal [4+1] cycloaddition for the synthesis of indoles. A reaction between anilines and alkynes, mediated by copper and using this compound as the oxidant, can be described as a radical cascade that formally constitutes a [4+1] assembly. The aniline (B41778) provides the four-atom N-C=C-C fragment, and the alkyne provides the one-carbon synthon after a series of radical addition and cyclization steps initiated and sustained by the peroxide. This showcases the ability of this compound to enable complex bond-forming cascades that are otherwise difficult to achieve.

Reactivity Modulation and Stereospecificity

The reactivity of this compound is not static; it can be finely tuned by external factors and the nature of the reacting substrates. Understanding these influences is critical for controlling reaction outcomes, including rate, yield, and stereochemistry.

Influence of Steric Crowding and Substituents on Reactivity

The rate of homolytic cleavage of the O-O bond in this compound is highly sensitive to both steric and electronic factors.

Electronic Effects: The presence of electron-donating or electron-withdrawing substituents on the benzoyl moiety significantly alters the thermal stability of the perester. Electron-withdrawing groups (e.g., -NO₂) stabilize the ground state of the perester and destabilize the resulting benzoyloxy radical, thereby increasing the activation energy for decomposition and slowing the reaction rate. Conversely, electron-donating groups (e.g., -OCH₃) destabilize the ground state and stabilize the benzoyloxy radical, accelerating the rate of decomposition.

This relationship has been quantified in studies using Hammett plots, which correlate the logarithm of the relative reaction rate (k/k₀) with the substituent constant (σ). The decomposition of substituted tert-butyl perbenzoates typically yields a negative rho (ρ) value, confirming that the transition state has significant radical character and is stabilized by electron-donating groups.

Steric Effects: Steric crowding around the peroxide bond can also influence the decomposition rate. While the tert-butyl group is already bulky, increasing steric hindrance on the benzoyl portion (e.g., with ortho-substituents) can lead to ground-state destabilization, potentially accelerating decomposition. However, in subsequent reaction steps, such as hydrogen abstraction or addition to an olefin, the steric bulk of the radicals derived from the perester (and the substrate itself) plays a crucial role in determining regioselectivity and reaction feasibility. Highly hindered substrates may react slowly or require higher temperatures to overcome steric repulsion.

| Substituent (X in X-C₆H₄CO₃-t-Bu) | Hammett Constant (σ) | Relative Rate Constant (k_rel) |

|---|---|---|

| p-Methoxy (-OCH₃) | -0.27 | 2.88 |

| p-Methyl (-CH₃) | -0.17 | 1.69 |

| Hydrogen (-H) | 0.00 | 1.00 |

| p-Chloro (-Cl) | +0.23 | 0.52 |

| m-Nitro (-NO₂) | +0.71 | 0.13 |

| p-Nitro (-NO₂) | +0.78 | 0.10 |

Studies on Stereospecificity in Olefin Reactions

The stereochemical outcome of radical additions to olefins initiated by peroxides like this compound is a classic topic in physical organic chemistry. In general, radical additions are not stereospecific. This is because the intermediate radical formed after the initial addition to the C=C double bond is typically planar (sp² hybridized) or rapidly inverting. This allows for bond rotation to occur faster than the subsequent chain transfer step, leading to a mixture of stereoisomers regardless of the stereochemistry of the starting olefin.

For example, the free-radical addition of hydrogen bromide to cis- or trans-2-butene, a reaction that can be initiated by this compound, yields the same mixture of diastereomeric products. This lack of specificity provides strong evidence for a free-radical intermediate that loses the stereochemical memory of the parent olefin.

However, some degree of stereoselectivity can be observed under specific conditions:

Bridged Intermediates: In certain cases, such as the addition of bromine atoms, a bridged radical intermediate (bromonium radical) has been proposed. This bridged structure can block one face of the molecule, leading to anti-addition and a higher degree of stereospecificity.

Steric Control: In highly congested systems, the approach of the radical and the subsequent chain transfer agent can be directed by steric hindrance, leading to a preference for one diastereomer over another (diastereoselectivity).

The table below illustrates the classic result for a non-stereospecific radical addition, where both geometric isomers of the starting material converge to the same product mixture.

| Starting Olefin | Product | Observed Stereochemistry | Conclusion |

|---|---|---|---|

| cis-2-Butene | 2-Bromo-3-deuteriobutane | ~50:50 mixture of (2R,3R) and (2S,3S) enantiomers and (2R,3S) and (2S,3R) enantiomers (i.e., racemic erythro and threo) | Non-stereospecific; reaction proceeds through a common, planar radical intermediate allowing free rotation. |

| trans-2-Butene | 2-Bromo-3-deuteriobutane | ~50:50 mixture of (2R,3R) and (2S,3S) enantiomers and (2R,3S) and (2S,3R) enantiomers (i.e., racemic erythro and threo) |

This fundamental lack of stereospecificity is a defining characteristic of many radical reactions initiated by this compound, contrasting sharply with concerted pericyclic reactions or ionic additions that often proceed with high stereochemical fidelity.

Polymerization and Crosslinking Chemistry Initiated by Butyl Perbenzoate

Applications as a Radical Initiator in Polymer Synthesis[3, 7, 21, 22, 23, 24]

As a radical initiator, tert-butyl perbenzoate is employed in the synthesis of a wide range of thermoplastic polymers. Its half-life characteristics—for instance, a 10-hour half-life temperature of approximately 104°C and a 1-hour half-life temperature of about 125°C—allow it to be effective in polymerization processes that operate at elevated temperatures, typically from 100°C to 160°C [7, 22]. This temperature range is optimal for controlling polymerization rates and achieving desired polymer properties for several commercially important monomers.

tert-Butyl perbenzoate is a preferred initiator for the high-temperature, high-pressure polymerization of ethylene (B1197577) to produce low-density polyethylene (B3416737) (LDPE). In these processes, which occur at temperatures exceeding 200°C, TBPB provides a steady flux of radicals to sustain the polymerization reaction and influence the degree of chain branching, which is a critical determinant of LDPE properties .

It is also extensively used in the production of polystyrene. For the bulk or suspension polymerization of styrene (B11656), TBPB is often used as a "finishing" initiator at higher temperatures (100°C-140°C) to reduce the residual monomer content in the final polymer product. This is frequently done in combination with a lower-temperature initiator, like benzoyl peroxide, which controls the initial phase of the polymerization [7, 24].

In the synthesis of acrylic polymers, such as poly(methyl methacrylate) and other polyacrylates, TBPB is valued for its ability to initiate polymerization at temperatures that allow for high conversion rates and control over molecular weight. Its application extends to the polymerization of vinyl chloride and vinyl acetate (B1210297), where it can be used in suspension processes to produce polymers with specific molecular weight distributions [3, 22].

The table below summarizes the application of tert-butyl perbenzoate in the synthesis of various vinyl polymers.

The initiation of free-radical polymerization by tert-butyl perbenzoate begins with its thermal decomposition into a benzoyloxy radical (PhCOO•) and a tert-butoxy (B1229062) radical (t-BuO•). The subsequent reactions of these radicals dictate the initiation pathway and ultimately influence the structure of the resulting polymer.

The benzoyloxy radical can undergo two competing reactions: direct addition to a monomer molecule or decarboxylation to form a phenyl radical (Ph•) and carbon dioxide. The phenyl radical is also a highly reactive species that can initiate a polymer chain. Similarly, the tert-butoxy radical can either add to a monomer or undergo β-scission to yield a methyl radical (•CH₃) and acetone (B3395972). The relative rates of these pathways are highly dependent on temperature and the nature of the monomer .

tert-Butyl perbenzoate is adaptable to various industrial polymerization techniques due to its solubility and decomposition profile.

Solution Polymerization: In this method, the monomer and initiator are dissolved in a non-reactive solvent. TBPB is suitable due to its good solubility in common organic solvents like toluene (B28343) or ethylbenzene. The solvent helps dissipate the heat of polymerization, allowing for better temperature control, which is critical when using a high-temperature initiator like TBPB .

Bulk Polymerization: This technique involves only the monomer and the initiator, without any solvent. It is used for producing high-purity polymers like polystyrene and poly(methyl methacrylate). TBPB is used as a high-temperature finisher to drive the reaction to high conversion, effectively reducing the level of unreacted monomer in the viscous polymer melt .

Suspension Polymerization: Here, monomer droplets containing the dissolved initiator are dispersed in an aqueous phase. TBPB's oil-solubility and water-insolubility ensure that it remains partitioned within the monomer droplets where polymerization occurs. This technique is widely used for producing PVC and polystyrene beads [7, 24].

Initiation Mechanisms in Polymerization Processes

Incorporation of Initiating Radicals into Polymer Structures

Role in Polymer Crosslinking[1, 3, 7, 8, 21, 22, 23, 24]

Beyond initiating polymerization, tert-butyl perbenzoate is a highly effective crosslinking agent, also known as a curing agent, for a variety of polymers. The process relies on the ability of the free radicals generated from TBPB to create reactive sites on existing polymer chains, which then combine to form a three-dimensional network. This crosslinked structure imparts enhanced mechanical strength, thermal stability, and chemical resistance to the material [3, 8].

The primary mechanism for crosslinking saturated polymers (e.g., polyethylene) or elastomers (e.g., EPDM rubber) involves hydrogen abstraction. The benzoyloxy and tert-butoxy radicals abstract hydrogen atoms from the polymer backbone (P-H) to form polymer macroradicals (P•). Two of these macroradicals can then combine to form a stable carbon-carbon crosslink (P-P) [1, 8].

For unsaturated polyester (B1180765) resins (UPRs), the mechanism is different. The radicals add across the carbon-carbon double bonds present in the polyester backbone and in the reactive diluent (typically styrene), initiating a copolymerization reaction that solidifies the liquid resin into a rigid, thermoset material [7, 22]. TBPB is particularly well-suited for curing UPRs used in high-temperature applications, such as pultrusion and compression molding [21, 23]. It is also used for crosslinking silicone rubbers and other elastomers.

The choice of a peroxide for crosslinking is dictated by its decomposition kinetics, as the curing temperature must be high enough for efficient radical generation but low enough to prevent polymer degradation. The predictable decomposition of TBPB makes it a reliable choice for processes conducted between 120°C and 170°C.

The table below details the thermal decomposition kinetics of tert-butyl perbenzoate, which is critical for its application in both polymerization and crosslinking.

Crosslinking of Unsaturated Polyester Resins and Thermoset Plastics

Tert-butyl peroxybenzoate is extensively used for the curing of unsaturated polyester (UP) resins at elevated temperatures. atamankimya.comatamanchemicals.comnouryon.com It is a preferred initiator for Hot Press Moulding formulations such as Sheet Moulding Compound (SMC) and Bulk Moulding Compound (BMC). atamankimya.comnouryon.comfirefox-fx.com The typical temperature range for curing these thermosetting resins with TBPB is between 120°C and 170°C. atamankimya.comnouryon.comfirefox-fx.com In some applications, like pultrusion, TBPB can be used in combination with more reactive peroxides to act as a "kicker" for the curing process in a temperature range of 100-150°C. nouryon.com The use of TBPB as a hardening agent is critical in manufacturing durable materials with high chemical and thermal resistance, such as fiberglass composites and automotive parts. atamanchemicals.com

| Application | Formulation Type | Typical Curing Temperature |

| Unsaturated Polyester Resins | Hot Press Moulding (SMC, BMC) | 120°C - 170°C atamankimya.comnouryon.comfirefox-fx.com |

| Unsaturated Polyester Resins | Pultrusion (with kicker) | 100°C - 150°C nouryon.com |

Crosslinking of Synthetic Rubbers (e.g., EPR, EPDM, NBR)

TBPB serves as a monofunctional peroxide for the crosslinking of various synthetic rubbers, including Ethylene Propylene Rubber (EPR), Ethylene Propylene Diene Monomer (EPDM), and Nitrile Butadiene Rubber (NBR). atamankimya.comatamanchemicals.commade-in-china.comvestachem.com Rubber compounds formulated with TBPB exhibit moderate processing safety combined with a very high rate of cure. nouryon.com Research indicates a safe processing temperature of 100°C, where the time to reach a two-point rise in torque (ts2) on a rheometer is greater than 20 minutes. atamankimya.comnouryon.com The typical crosslinking temperature, where 90% of the crosslinking is achieved (t90), is approximately 140°C, taking about 12 minutes. atamankimya.comnouryon.com It is generally not recommended for use in rubber compounds that contain carbon black. nouryon.com

| Parameter | Value | Description |

| Safe Processing Temperature | 100°C atamankimya.comnouryon.com | Rheometer ts2 > 20 minutes |

| Typical Crosslinking Temperature | 140°C atamankimya.comnouryon.com | Rheometer t90 about 12 minutes |

Crosslinking of Thermoplastic Polyolefins (e.g., High-Density Polyethylene)

Tert-butyl peroxybenzoate is also employed for the crosslinking of thermoplastic polyolefins. atamankimya.comatamanchemicals.compromagnus.com.tr The process of creating crosslinked polyethylene (PE-X) from thermoplastics like High-Density Polyethylene (HDPE) with organic peroxides significantly enhances properties such as impact resistance, abrasion resistance, and stress cracking resistance. pergan.com While TBPB is effective, studies comparing various organic peroxides found that dicumyl peroxide showed higher efficiency for crosslinking HDPE under certain conditions. researchgate.net The chemical crosslinking of HDPE with organic peroxides is a widely used method due to its economic advantages and the ease of controlling the peroxide decomposition rate. researchgate.net

Mechanisms of Crosslinking Initiation

The crosslinking process initiated by tert-butyl peroxybenzoate is a radical-driven reaction that transforms individual polymer chains into a chemically linked, three-dimensional network. researchgate.net The process begins when the peroxide decomposes, typically under thermal influence. blitchem.com

The initiation of crosslinking starts with the homolytic cleavage of the weak oxygen-oxygen single bond within the tert-butyl peroxybenzoate molecule. chemguide.co.ukqfperoxide.com This decomposition, prompted by heat, generates highly reactive free radicals. blitchem.compurdue.edunih.gov The calculated energy required for this O-O bond homolysis in TBPB is approximately 1.209 eV (27.9 kcal mol⁻¹), which is less than that for di-tert-butyl peroxide, indicating it cleaves more readily under similar conditions. acs.org

These primary radicals then abstract a hydrogen atom from a polymer chain, creating a carbon-centered radical on the polymer backbone, known as a macroradical. columbia.edu This abstraction is a critical step that transfers the radical activity from the initiator to the polymer itself. jove.com

Table: Half-Life Data for Tert-Butyl Peroxybenzoate The half-life is the time required for half of the peroxide to decompose at a given temperature. This data is crucial for determining appropriate curing temperatures and times.

| Half-Life | Temperature |

| 10 hours | 105°C vestachem.com |

| 1 hour | 125°C vestachem.com |

| 1 minute | 167°C vestachem.com |

Homolytic Cleavage and Radical Addition to Polymer Chains

Photocrosslinking in Polymer Films

Photocrosslinking allows for the precise control of crosslinking reactions in both space and time by using light as the initiator. columbia.edunih.gov While many photocrosslinking systems use additives like benzophenone (B1666685) that abstract hydrogen atoms upon UV exposure to create radicals, tert-butyl peroxybenzoate can also be incorporated into these systems. columbia.edunih.gov

Research has shown that copolymers containing p-vinylbenzophenone-p′-tert-butyl peroxybenzoate units can undergo photosensitized cleavage with reasonable efficiency. mdpi.comencyclopedia.pub In this mechanism, a photosensitizer absorbs light and transfers energy to the peroxybenzoate, causing its homolytic cleavage and initiating the crosslinking process via radical combination. mdpi.com This method can be used to modify polymer film surfaces, inhibit dewetting, and create patterned materials. nih.govencyclopedia.pub

Synergistic Effects in Multi-Initiator Systems

In the realm of polymer chemistry, the efficiency and characteristics of the curing process are paramount. The use of multi-initiator systems, particularly those including tert-butyl perbenzoate (TBPB), has been a significant area of research. These systems leverage the different decomposition kinetics of various peroxides to optimize the polymerization and crosslinking reactions. The primary goal is often to enhance curing efficiency, reduce cycle times, and improve the final properties of the polymer. By combining initiators with different activation temperatures, a broader and more controlled curing profile can be achieved.

Combinations with Other Organic Peroxides for Enhanced Curing Efficiency

The combination of tert-butyl perbenzoate with other organic peroxides is a common strategy to achieve synergistic effects in curing unsaturated polyester (UP) resins and other polymers. atamanchemicals.comresearchgate.net TBPB is a high-temperature initiator, meaning it requires higher temperatures to decompose and generate the free radicals necessary for polymerization. mdpi.com When used alone, this can lead to longer curing cycles. mdpi.com To counteract this, TBPB is often paired with low or medium-temperature peroxides. researchgate.netmdpi.com

Research has shown that dual-initiator systems can shorten processing times and increase the final conversion of the resin. researchgate.net For instance, a combination of a low-temperature initiator like methyl ethyl ketone peroxide (MEKP) and a high-temperature initiator such as TBPB can create a more efficient curing process for unsaturated polyester resins. researchgate.net The MEKP initiates the reaction at a lower temperature, while the TBPB ensures a more complete cure as the temperature increases. researchgate.net This approach provides a long enough pot life and gel time for processing while still achieving a rapid and thorough cure. researchgate.net

Similarly, combinations of TBPB with other peroxides like benzoyl peroxide (BPO) are used. mdpi.comyunno.net In styrene polymerization, for example, a combination of BPO and TBPB is frequently employed. yunno.net The use of dual-initiator systems can help to avoid excessively large exothermic heats of reaction, making the process safer and more controllable. researchgate.net

Studies have explored various combinations to optimize curing behavior. For instance, different low-temperature initiators like cyclohexanone (B45756) peroxide (CYHP) and MEKP, a medium-temperature initiator like tert-butyl peroxy-2-ethylhexanoate (TBPO), and high-temperature initiators including TBPB have been used to create different dual-initiator systems. mdpi.com The selection of the initiator pair is crucial for controlling the reaction rate and the final properties of the cured polymer. researchgate.net In some applications, TBPB is used in conjunction with highly reactive peroxides to act as a "kicker" in processes like pultrusion. atamankimya.com

The synergistic effect of these multi-initiator systems is also beneficial for reducing the residual monomer content in the final polymer, which is advantageous for both product quality and environmental concerns. atamanchemicals.comatamankimya.com The ability to tailor the curing profile by selecting appropriate peroxide combinations makes multi-initiator systems a versatile tool in polymer manufacturing. atamanchemicals.comatamankimya.com

Interactive Table of Initiator Combinations and Effects

| Initiator 1 (Low/Medium Temp) | Initiator 2 (High Temp) | Polymer System | Observed Synergistic Effects | Reference |

| Methyl Ethyl Ketone Peroxide (MEKP) | tert-Butyl Perbenzoate (TBPB) | Unsaturated Polyester (UP) Resin | Shortened processing time, increased final conversion, favorable pot life and gel time. | researchgate.net |

| Benzoyl Peroxide (BPO) | tert-Butyl Perbenzoate (TBPB) | Styrene | Commonly used initiator system for co-polymerization. | yunno.net |

| Cyclohexanone Peroxide (CYHP) | tert-Butyl Perbenzoate (TBPB) | Unsaturated Polyester (UP) Resin | Part of dual-initiator systems to control curing. | mdpi.com |

| tert-Butyl Peroxy-2-ethylhexanoate (TBPO) | tert-Butyl Perbenzoate (TBPB) | Unsaturated Polyester (UP) Resin | Used in dual-initiator systems for optimized curing. | mdpi.com |

| Perkadox 16 (a peroxydicarbonate) | tert-Butyl Perbenzoate (TBPB) | Pultrusion Formulations | TBPB acts as a co-accelerator or "kicker". | atamanchemicals.com |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory has become a primary computational method for studying organic peroxides like TBPB due to its favorable balance of accuracy and computational cost. It has been widely applied to predict thermodynamic properties, map out reaction pathways, and elucidate complex chemical processes involving TBPB.

DFT calculations are frequently used to determine the thermodynamics of reactions involving tert-butyl peroxybenzoate, predicting whether a reaction is favorable and in which direction it is likely to proceed. By calculating the change in Gibbs free energy (ΔG) or enthalpy (ΔH) for a proposed reaction, researchers can assess its spontaneity.

A comprehensive study on the synthesis of TBPB utilized DFT to analyze the reaction exotherm and predict the energy changes, which helps in determining the reversibility and direction of the reaction. mdpi.comrepec.org Such calculations are crucial for process safety and optimization. In the context of its role as an initiator, DFT has been used to calculate the bond dissociation energy (BDE) of the weak O-O bond. Calculations indicate the BDE for TBPB is approximately 90% that of di-tert-butyl peroxide, highlighting its susceptibility to cleavage. acs.org

In a study of metal-free cyanomethylation where TBPB acts as an initiator, DFT was employed to construct a relative free energy profile. rsc.org This profile revealed that the reaction proceeds through cyanomethylation, spirocyclization, and ester migration to yield the kinetically favored coumarin (B35378) products. rsc.org The calculations demonstrated that the formation of the cyanomethyl radical by hydrogen abstraction from acetonitrile (B52724) is a key step. rsc.org

Table 1: Calculated Bond Dissociation Energies (BDE) for Peroxides using DFT

| Compound | Basis Set | Calculated BDE (kcal/mol) |

| tert-Butyl peroxybenzoate (TBPB) | 3-21G | 31.6 |

| Di-tert-butyl peroxide (DTBP) | 3-21G | 35.2 |

This table presents DFT-calculated values for the O-O bond dissociation energy, indicating TBPB's lower stability compared to a saturated analogue. acs.org

A critical application of DFT is the calculation of activation energy barriers for elementary reaction steps, particularly in the decomposition of TBPB. These energy barriers determine the kinetics of a reaction and help identify the rate-determining step of a proposed mechanism.

The thermal decomposition of TBPB is initiated by the homolytic cleavage of the O-O bond, producing a benzoyloxy radical and a tert-butoxy (B1229062) radical. rsc.org DFT studies have focused on the subsequent reactions of these radicals. For instance, in the presence of acetonitrile, the tert-butoxy radical is primarily responsible for abstracting a hydrogen atom to form a cyanomethyl radical. rsc.org The calculated energy barrier for this hydrogen abstraction by the tert-butoxy radical is 5.5 kcal/mol lower than the barrier for the same abstraction by the benzoyloxy radical, indicating it is the more favorable pathway. rsc.org

In comprehensive studies on the thermal hazards of tert-butyl organic peroxides, DFT has been used to calculate the energy of each step in the proposed decomposition pathways. x-mol.comresearchgate.net This allows for the determination of the main pathway by comparing the energy barriers of the rate-determining steps. researchgate.net For TBPB, a key decomposition step is the detachment of a methyl group from the tert-butoxy radical to generate acetone (B3395972), a major observed product. x-mol.com

Table 2: DFT-Calculated Energy Barriers for Radical Formation

| Reactants | Product | Method/Level | Energy Barrier (kcal/mol) |

| t-Butoxy radical + Acetonitrile | Cyanomethyl radical | DLPNO-CCSD(T)/cc-PVTZ//B3LYP-6-311G(d,p) | ~5.5 less than alternative |

| Benzoyloxy radical + Acetonitrile | Cyanomethyl radical | DLPNO-CCSD(T)/cc-PVTZ//B3LYP-6-311G(d,p) | ~5.5 more than t-butoxy path |

This table highlights the lower energy barrier for hydrogen abstraction from acetonitrile by the tert-butoxy radical compared to the benzoyloxy radical, as determined by high-level calculations. rsc.org

DFT calculations provide detailed, step-by-step mechanistic insights into complex reactions where TBPB serves as a reactant or initiator. By mapping the potential energy surface, researchers can identify intermediates, transition states, and the most plausible reaction pathways.

In the Co(salen)-mediated hydrofunctionalization of alkenes, TBPB acts as an oxidant. nih.gov DFT investigations revealed that the initial step involves the reaction of the Co(II) complex with TBPB to generate Co(III) species. nih.govresearchgate.net The subsequent reaction of a Co(III) intermediate with silane (B1218182) to form a cobalt hydride proceeds via a triplet spin state surface with a calculated energy barrier of 14.2 kcal/mol. nih.govresearchgate.net

Similarly, in the metal-free cyanomethylation of aryl alkynoates, TBPB initiates the reaction by decomposing into benzoyloxy and tert-butoxy radicals at high temperatures. rsc.org Computational studies using DFT clarified that the subsequent 1,2-ester migration in a key spiro-radical intermediate does not proceed through the formation of a previously suggested carboxyl radical. rsc.org These findings demonstrate the power of DFT to refine and correct proposed reaction mechanisms based on experimental observations. mdpi.comrsc.org

To gain deeper insight into the electronic changes that occur during a reaction, DFT calculations are often coupled with orbital analysis methods like Intrinsic Bond Orbital (IBO) analysis. These methods help visualize the flow of electrons and understand the nature of bond formation and cleavage.